3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C14H20N2O2 It is characterized by the presence of a butanenitrile group attached to a 2-(4-methoxyphenoxy)ethyl group and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with butanenitrile in the presence of a suitable base, such as sodium hydride, to yield the final product. The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted nitriles or amines.
Scientific Research Applications
3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison
Compared to similar compounds, 3-((2-(4-Methoxyphenoxy)ethyl)(methyl)amino)butanenitrile exhibits unique properties due to the presence of the butanenitrile group. This group imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethyl-methylamino]butanenitrile |
InChI |
InChI=1S/C14H20N2O2/c1-12(8-9-15)16(2)10-11-18-14-6-4-13(17-3)5-7-14/h4-7,12H,8,10-11H2,1-3H3 |
InChI Key |
QIWNFDGFNLQQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N(C)CCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.